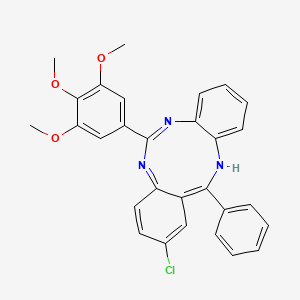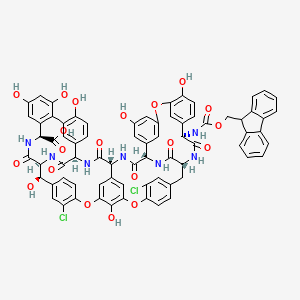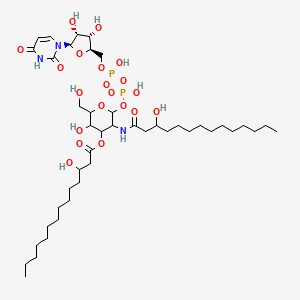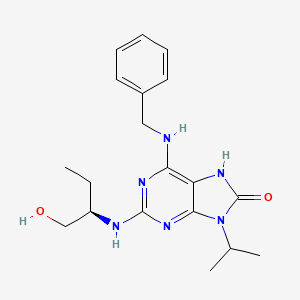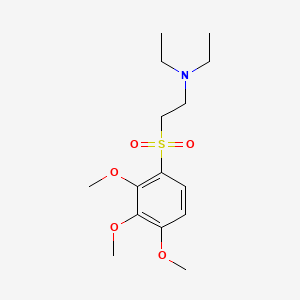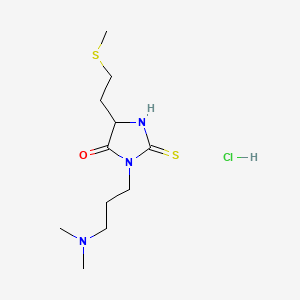
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylthioethyl group, and a thiohydantoin core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 2-(methylthio)ethyl isothiocyanate to form the intermediate product. This intermediate is then cyclized to form the thiohydantoin core. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification process may include recrystallization and chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiohydantoin core can be reduced to form corresponding hydantoins.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydantoins.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thiohydantoin core may also play a role in binding to specific proteins or nucleic acids, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl): A water-soluble carbodiimide used in peptide synthesis and protein crosslinking.
Dimethylaminopropyl-Dimethyl Indium: Another compound with a dimethylamino group, used in various chemical reactions.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable hydrochloride salts enhances its solubility and usability in aqueous environments, making it suitable for a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
86503-31-3 |
|---|---|
Molekularformel |
C11H22ClN3OS2 |
Molekulargewicht |
311.9 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C11H21N3OS2.ClH/c1-13(2)6-4-7-14-10(15)9(5-8-17-3)12-11(14)16;/h9H,4-8H2,1-3H3,(H,12,16);1H |
InChI-Schlüssel |
CNZVQTKGEMAWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C(NC1=S)CCSC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


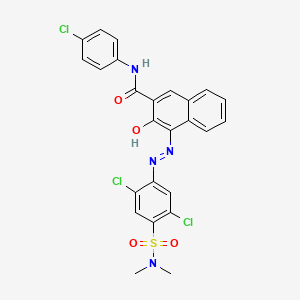
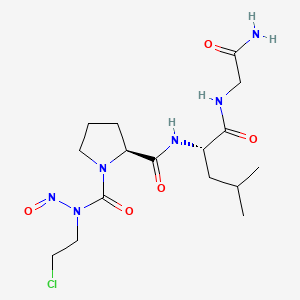
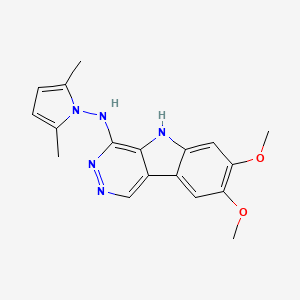
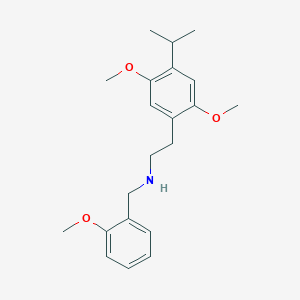
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
